7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
For industrial production, the Pechmann reaction is often employed due to its efficiency and simplicity. The reaction is typically carried out under reflux conditions with the appropriate catalyst to ensure high yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in inflammation and cancer progression. It can also interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-phenyl-4H-chromen-4-one
- 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Uniqueness
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the nitro group at the 8th position, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the pharmacological properties of coumarins .
Properties
CAS No. |
62100-88-3 |
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Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3 |
InChI Key |
CJQWKXNIPJSCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3 |
Origin of Product |
United States |
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